molecular formula C5H4BrNO3 B6361177 4-Bromo-2-oxazolecarboxylic acid methyl ester CAS No. 1936295-52-1

4-Bromo-2-oxazolecarboxylic acid methyl ester

Cat. No. B6361177
CAS RN: 1936295-52-1
M. Wt: 205.99 g/mol
InChI Key: ZUNSDWRDJZZIOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-oxazolecarboxylic acid methyl ester, also known as methyl 2-bromooxazole-4-carboxylate, is a chemical compound with the molecular formula C5H4BrNO3 and a molecular weight of 205.99 . It is primarily used for research and development purposes .


Chemical Reactions Analysis

Esters, including 4-Bromo-2-oxazolecarboxylic acid methyl ester, can undergo various reactions. For instance, esters can be hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol . This process is known as saponification .

Scientific Research Applications

Pharmaceutical Intermediate

“Methyl 4-bromooxazole-2-carboxylate” is employed as an intermediate for pharmaceuticals . This means it’s used in the synthesis of various pharmaceutical drugs. The specific drugs it’s used to produce aren’t specified, but intermediates like this are often key components in complex synthetic pathways.

Antimicrobial Activity

According to a study published in Molecules, oxazole derivatives have shown antimicrobial activity . While the study doesn’t specifically mention “Methyl 4-bromooxazole-2-carboxylate”, it does suggest that similar compounds have potential in this area.

Anti-Biofilm Activity

The same study also found that oxazole derivatives can interfere with the biofilm formation of Staphylococcus aureus . Biofilms are a major concern in medical settings as they can protect bacteria from antibiotics and the immune system, so compounds that can disrupt them are of great interest.

Cytotoxic Activity

Some oxazole derivatives have shown cytotoxic activity against certain cancer cell lines . While “Methyl 4-bromooxazole-2-carboxylate” isn’t specifically mentioned, it’s possible that it or its derivatives could have similar effects.

Mechanism of Action

The mechanism of action for the formation of esters like 4-Bromo-2-oxazolecarboxylic acid methyl ester involves a simple acid-base reaction to deprotonate the carboxylic acid . The carboxylate then undergoes an SN2 reaction with protonated diazomethane to produce the methyl ester, with nitrogen gas as a leaving group .

Safety and Hazards

When handling 4-Bromo-2-oxazolecarboxylic acid methyl ester, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or inhalation, immediate medical attention is required .

properties

IUPAC Name

methyl 4-bromo-1,3-oxazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO3/c1-9-5(8)4-7-3(6)2-10-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNSDWRDJZZIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CO1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromooxazole-2-carboxylate

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